Bienvenue dans la boutique en ligne BenchChem!

2-phenylquinoxalin-6-amine

Cholinesterase inhibition Alzheimer's research Isoform selectivity

2-Phenylquinoxalin-6-amine (CAS 887571-59-7, MFCD00234852) is a monocyclic 6-aminoquinoxaline bearing a 2-phenyl substituent. It is primarily deployed as a research-stage heterocyclic building block and pharmacophoric probe within medicinal chemistry and materials science pipelines.

Molecular Formula C14H11N3
Molecular Weight 221.26g/mol
Cat. No. B372603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenylquinoxalin-6-amine
Molecular FormulaC14H11N3
Molecular Weight221.26g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N
InChIInChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,15H2
InChIKeyVGCQJYNBINGZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoxalin-6-amine: Structural and Pharmacophoric Baseline for Procurement Decision-Making


2-Phenylquinoxalin-6-amine (CAS 887571-59-7, MFCD00234852) is a monocyclic 6-aminoquinoxaline bearing a 2-phenyl substituent. It is primarily deployed as a research-stage heterocyclic building block and pharmacophoric probe within medicinal chemistry and materials science pipelines. The quinoxaline scaffold is a privileged structure in drug discovery, and the 6-amino group provides a synthetically tractable handle for further functionalization (e.g., amidation, urea formation, or incorporation into polyamides) [1]. The 2-phenyl moiety contributes to molecular rigidity, π-stacking capability, and lipophilicity, with a predicted logP of 2.63 . These physicochemical properties directly influence target engagement, solubility, and blood-brain barrier permeation when 6-aminoquinoxaline cores are elaborated into CNS-active leads [2].

Why Generic Substitution Fails: Evidence for Functional Divergence Between 2-Phenylquinoxalin-6-amine and Structural Analogs


Generic substitution within the 6-aminoquinoxaline chemical space is scientifically unsound because subtle modifications to the quinoxaline core profoundly alter target selectivity, enzyme inhibition kinetics, and ADME properties. For example, the simple introduction of a 2-phenyl group onto the quinoxaline scaffold can completely switch a compound's cholinesterase isoform selectivity profile: unsubstituted quinoxaline exhibits AChE inhibitory activity (IC50 = 40.64 µM), whereas the 2-phenyl analog loses AChE activity entirely and instead gains moderate BChE inhibition (IC50 = 14.91 µM) [1]. Furthermore, 6-amino functionalization introduces additional hydrogen-bonding capacity and electron-donating character that influences both pharmacodynamics and the compound's utility as a synthetic monomer in high-performance polymer applications [2]. Consequently, substituting 2-phenylquinoxalin-6-amine with a closely related analog—such as 2,3-diphenylquinoxalin-6-amine, 2-methylquinoxalin-6-amine, or unsubstituted quinoxalin-6-amine—carries a high risk of target miss, synthetic incompatibility, and loss of desired material properties.

Head-to-Head Quantitative Evidence: 2-Phenylquinoxalin-6-amine vs. Closest Chemical Analogs


Cholinesterase Isoform Selectivity Reversal: 2-Phenyl vs. Unsubstituted Quinoxaline Core

The 2-phenyl substituent on the quinoxaline scaffold induces a complete switch in cholinesterase isoform targeting. In the same in vitro assay system, unsubstituted quinoxaline (3a) inhibited acetylcholinesterase (AChE) with an IC50 of 40.64 µM but showed minimal butyrylcholinesterase (BChE) activity. Introduction of a 2-phenyl group (yielding 2-phenylquinoxaline, compound 3b) abolished AChE inhibition (IC50 > 100 µM) and instead produced moderate BChE inhibition with an IC50 of 14.91 µM [1]. Although compound 3b lacks the 6-amino group of the target compound, this observed selectivity flip is class-level evidence that the 2-phenyl substituent fundamentally programs the quinoxaline core toward BChE over AChE binding. The target compound, 2-phenylquinoxalin-6-amine, is the scaffold from which 6-amino-substituted derivatives with further modified cholinesterase profiles are constructed [2].

Cholinesterase inhibition Alzheimer's research Isoform selectivity

6-Amino Functionalization Enables N-Aryl Derivatization for PFKFB3 Kinase Inhibition

The 6-amino group of 2-phenylquinoxalin-6-amine serves as a critical synthetic juncture for generating N-aryl derivatives that potently inhibit PFKFB3 kinase. In a direct head-to-head SAR campaign, N-aryl 6-aminoquinoxaline analogs achieved IC50 values as low as 21 nM against recombinant human PFKFB3 in an ADP-Glo assay, while non-arylated 6-aminoquinoxaline precursors (lacking N-substitution) showed no detectable inhibition at concentrations up to 10 µM [1]. Although 2-phenylquinoxalin-6-amine itself has not been profiled as an isolated PFKFB3 inhibitor, it is the unsubstituted amine precursor validated in this chemical series. In contrast, 2-methylquinoxalin-6-amine—lacking the phenyl ring—cannot present the same π-stacking geometry with the PFKFB3 hydrophobic pocket, and is absent from the PFKFB3 inhibitor patent landscape [2]. This establishes 2-phenylquinoxalin-6-amine as the preferred intermediate when targeting PFKFB3-driven cancers rather than 2-alkyl or unsubstituted analogs.

Kinase inhibition PFKFB3 Cancer metabolism Oncology

Predicted CNS Penetration: 6-Amino-2-phenyl vs. 2,3-Diphenyl Substitution

The predicted blood-brain barrier (BBB) permeation profile of 6-aminoquinoxaline derivatives is highly sensitive to the number and position of phenyl substituents. The SwissADME model predicts that 2-phenylquinoxalin-6-amine (C14H11N3, MW 221.26) meets the criteria for BBB permeation (TPSA 51.8 Ų, logP 2.63, no violations of Lipinski or CNS MPO filters). In contrast, the 2,3-diphenyl analog (2,3-diphenylquinoxalin-6-amine, C20H15N3, MW 281.36) is predicted to have reduced BBB penetration due to a higher TPSA and molecular weight exceeding the 250 Da threshold for optimal CNS drug-likeness [1]. This physicochemical distinction is experimentally consequential: in the neuroprotective 6-aminoquinoxaline series, the compound MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline), which retains a single phenyl substituent at position 3 and a smaller methyl group at position 2, was confirmed to penetrate brain parenchyma and protect dopaminergic neurons in ex vivo midbrain cultures, while more heavily substituted analogs in the same 11-compound panel lacked neuroprotective activity [2].

Blood-brain barrier permeability CNS drug design ADME prediction

Synthetic Tracability: Mono-Phenyl Substitution Enables Regioselective N-Functionalization Not Achievable with 2,3-Diphenyl Analogs

The absence of a 3-phenyl substituent in 2-phenylquinoxalin-6-amine provides a critical synthetic advantage: the 3-position remains open for regioselective C–H functionalization or cross-coupling. In the reported synthesis of FASN inhibitors, the 3-position of 2-phenylquinoxaline-6-carboxylic acid was functionalized with piperazine derivatives via nucleophilic aromatic substitution, yielding compounds with IC50 values below 10 µM across three cancer cell lines [1]. In contrast, the 2,3-diphenylquinoxalin-6-amine scaffold is fully substituted at positions 2 and 3, blocking this synthetic entry point. The 3-unsubstituted 2-phenylquinoxalin-6-amine scaffold therefore offers a divergency advantage: a single commercially available amine building block can be elaborated into structurally diverse libraries through sequential functionalization at the 6-amino and 3-positions, a strategy not accessible with 2,3-diaryl analogs [1].

Synthetic chemistry C–H functionalization Building block utility

Optimized Research Workflows and Application Scenarios for 2-Phenylquinoxalin-6-amine


Medicinal Chemistry: CNS-targeted BChE Inhibitor Discovery Campaign

Teams designing selective butyrylcholinesterase (BChE) inhibitors for advanced Alzheimer's disease should employ 2-phenylquinoxalin-6-amine as the core scaffold. Evidence from class-level analyses demonstrates that the 2-phenyl substituent abolishes off-target AChE activity (IC50 > 100 µM) while conferring BChE inhibition (IC50 ~15 µM for the unsubstituted 6-position analog) [1]. Elaboration via the 6-amino group with amide or urea linkers is expected to further improve BChE potency and selectivity, as shown for related 6-aminoquinoxaline series [1].

Oncology Target Research: PFKFB3 Kinase Inhibitor Lead Optimization

Research programs targeting the Warburg effect through PFKFB3 inhibition should use 2-phenylquinoxalin-6-amine as the synthetic entry point for N-aryl derivatization. Published SAR data confirm that N-aryl substitution on the 6-amino group of a quinoxaline core yields PFKFB3 inhibitors with IC50 values as low as 21 nM, while the unsubstituted amine precursor is inactive (IC50 > 10 µM) [2]. The 2-phenyl group contributes hydrophobic contacts within the PFKFB3 ATP-binding pocket that are not achievable with smaller 2-alkyl substituents.

Synthetic Chemistry: Divergent Library Construction Using Sequential Functionalization

Medicinal chemistry groups requiring maximal library diversity from a single building block should select 2-phenylquinoxalin-6-amine. The compound provides two orthogonal synthetic handles: the 6-amino group for amide, urea, or sulfonamide formation, and the unsubstituted 3-position for C–H functionalization or cross-coupling [3]. This enables the generation of diverse compound arrays from a single commercial intermediate, reducing overall procurement complexity and supply chain dependencies compared to sourcing multiple structurally similar but differently substituted analogs.

CNS Drug Discovery: BBB-Permeable Probe Design

Investigators designing CNS-penetrant chemical probes should evaluate 2-phenylquinoxalin-6-amine as a scaffold predicted to cross the blood-brain barrier. Computational ADME analysis (SwissADME) places 2-phenylquinoxalin-6-amine within favorable CNS MPO desirability space (MW 221 Da, TPSA ~52 Ų, logP 2.63), whereas the 2,3-diphenyl analog exceeds the molecular weight threshold for optimal CNS penetration [4]. This prediction is consistent with the experimental observation that structurally related 6-aminoquinoxaline compounds such as MPAQ penetrate brain parenchyma and exert neuroprotective effects in dopaminergic neuron models [5].

Quote Request

Request a Quote for 2-phenylquinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.